molecular formula C14H21NOS B5270141 1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE

1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE

Cat. No.: B5270141
M. Wt: 251.39 g/mol
InChI Key: DSKQSNTWCRNIKD-UHFFFAOYSA-N
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Description

1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE is a heterocyclic compound featuring a thiophene ring substituted with an ethyl group and an azocanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with azocane in the presence of a coupling agent. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethyl group on the thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvent: tetrahydrofuran; temperature: 0-25°C.

    Substitution: Bromine, nitric acid; solvent: acetic acid; temperature: 0-5°C.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the azocanyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed bioactivity.

Comparison with Similar Compounds

1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE can be compared with other similar compounds, such as:

  • 1-Azocanyl(5-chloro-2-thienyl)methanone
  • 1-Azocanyl(5-bromo-2-thienyl)methanone
  • 1-Azocanyl(5-methyl-2-thienyl)methanone

These compounds share a similar thiophene ring structure but differ in the substituents attached to the ring. The unique combination of the ethyl group and azocanyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

azocan-1-yl-(5-ethylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-2-12-8-9-13(17-12)14(16)15-10-6-4-3-5-7-11-15/h8-9H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKQSNTWCRNIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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